1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene
Description
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is a trisubstituted benzene derivative with three 3-(2-pyridinyl)phenyl groups symmetrically attached to a central benzene ring. The pyridinyl groups introduce nitrogen heteroatoms, enabling π-conjugation and coordination capabilities, making it suitable for applications in optoelectronics and coordination polymers. Key structural features include:
Properties
CAS No. |
921205-08-5 |
|---|---|
Molecular Formula |
C39H27N3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H |
InChI Key |
LRDHDNAFIVTEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Chemical Reactions Analysis
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].
Scientific Research Applications
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of luminescent materials, including OLEDs and fluorescent dyes for sensing and imaging applications[][4].
Biology: The compound’s unique structure allows it to be used in the development of molecular receptors and sensors for biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene with structurally related compounds:
Electronic and Thermal Properties
- Electron Mobility : TPBi’s benzimidazole groups exhibit strong electron-withdrawing behavior, yielding higher electron mobility than pyridinyl-based compounds. However, 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene’s simpler structure may reduce synthetic complexity while maintaining moderate electron transport .
- Thermal Stability: TPBi’s benzimidazole groups contribute to a high glass transition temperature (Tg ~195°C), outperforming pyridinyl-based analogs. BmPyPb’s dipyridyl substituents further improve thermal stability compared to monosubstituted pyridinyl systems .
Research Findings and Trends
- OLED Performance : TPBi-based devices achieve external quantum efficiencies (EQEs) >15%, while pyridinyl analogs like BmPyPb show comparable performance with lower driving voltages .
- Synthetic Flexibility : Trisubstituted benzene cores allow modular functionalization. For example, 1,3,5-Tris(4-formylphenyl)benzene is tailored for COFs, whereas pyridinyl variants prioritize optoelectronic tunability .
Biological Activity
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Properties
The compound 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene features a central benzene ring with three 3-(2-pyridinyl)phenyl substituents. Its unique structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Antimalarial Activity
Recent studies have demonstrated the antimalarial potential of derivatives related to 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene. Notably:
- In Vitro Antimalarial Activity : The compound was evaluated against Plasmodium falciparum strains, both chloroquine-sensitive (3D7) and chloroquine-resistant (W2). The IC50 values ranged from 0.07 to 24.82 µM for the 3D7 strain and from 0.18 to 4.82 µM for the W2 strain, indicating significant potency against these malaria parasites .
- Selectivity Index : The selectivity index (SI), defined as the ratio of cytotoxicity to antimalarial activity, was calculated. For instance, one derivative exhibited an SI of 17.28 against the W2 strain, suggesting a favorable therapeutic window .
Table 1: Antimalarial Activity of Derivatives
| Compound | IC50 (W2 Strain) | IC50 (3D7 Strain) | Selectivity Index |
|---|---|---|---|
| 1a | 0.18 µM | 0.07 µM | 83.67 |
| 1b | >40 µM | >40 µM | - |
| 1r | 0.18 µM | 25.78 µM | 17.28 |
Anticancer Activity
The anticancer properties of compounds related to this class are also noteworthy:
- Mechanism of Action : Compounds similar to 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene have been shown to interact with DNA through groove binding and intercalation mechanisms . This interaction can disrupt DNA replication and transcription in cancer cells.
- Cell Viability Assays : In vitro studies have assessed the cytotoxicity of these compounds against various cancer cell lines including MDA-MB231 (breast cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed a growth inhibition (GI50) of 16.2 µM against HeLa cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | GI50 (HeLa) | GI50 (MDA-MB231) | GI50 (MCF-7) |
|---|---|---|---|
| H3BTB | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 |
| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 |
| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 |
Case Studies
Several case studies highlight the significance of this compound in drug development:
- Study on Antimalarial Efficacy : A study evaluated various derivatives for their ability to inhibit P. falciparum growth effectively while maintaining low cytotoxicity against human liver cells (HepG2). The most promising candidates were those that achieved low IC50 values without significant toxicity .
- Anticancer Research : Another investigation focused on the binding affinity of these compounds to various cancer-related proteins such as caspase-3 and NF-κB, suggesting their potential as multi-targeted anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
